
Cyanine
Overview
Description
Cyanine dyes are synthetic polymethine compounds characterized by a conjugated chain of methine groups (─CH═) linking two nitrogen-containing heterocycles (e.g., indole, benzothiazole, or quinoline) . Their unique π-conjugated system enables strong absorption and fluorescence in the visible to near-infrared (NIR) spectrum (500–900 nm), making them indispensable in biomedical imaging, proteomics, and nanotechnology . Key structural variations, such as methine chain length, terminal group modifications, and cyclic ring incorporation, allow tunability of their optical properties . For example, elongating the methine chain increases the bathochromic shift, while rigidifying the structure enhances photostability .
Preparation Methods
Cyanine dyes can be synthesized through various methods, including the condensation of quaternary salts with acetic anhydride and the use of Grignard reagents. Industrial production often involves the reaction of heterocyclic compounds with polymethine chains under controlled conditions to achieve the desired spectral properties .
Chemical Reactions Analysis
Cyanine dyes undergo several types of chemical reactions, including:
Oxidation: this compound dyes can be oxidized to form iminium ions.
Reduction: Reduction reactions can convert this compound dyes back to their original forms.
Substitution: Substitution reactions often involve the replacement of functional groups on the polymethine chain. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium borohydride.
Scientific Research Applications
Biological Imaging
Cyanine dyes are extensively used in biological imaging due to their fluorescence properties, particularly in the near-infrared (NIR) spectrum. NIR fluorescent probes have several advantages, including low background interference and deep tissue penetration.
Near-Infrared Fluorescent Probes
Recent advancements have highlighted the role of this compound-based NIR fluorescent probes in various biological applications:
- Molecular Recognition : this compound dyes can selectively bind to specific biomolecules, enabling targeted imaging.
- Medical Diagnosis : They are used in detecting tumors and monitoring cellular activities through fluorescence imaging.
- Photothermal and Photodynamic Therapy : Cyanines can be utilized in therapies that involve light activation to treat cancerous tissues .
Table 1: Key Properties of this compound Dyes for Biological Imaging
Property | Description |
---|---|
Fluorescence Range | Typically from 600 nm to 900 nm |
Photostability | High stability under light exposure |
Sensitivity | High sensitivity to changes in local environment |
Tissue Penetration | Effective penetration into biological tissues |
Drug Delivery Systems
This compound dyes have been explored as carriers for drug delivery systems due to their ability to form complexes with various therapeutic agents.
Conjugation with Therapeutics
Cyanines can be conjugated with antibodies or small molecules to enhance drug targeting and efficacy:
- Targeted Cancer Therapy : For instance, a this compound dye was successfully conjugated with trastuzumab for targeted imaging of Her2+ tumor cells, demonstrating effective delivery and visualization capabilities .
- Optical Imaging in Vivo : Studies have shown that specific this compound derivatives can visualize tumors in live models by exploiting their binding affinity to cancerous cells .
Optical Sensing
Cyanines serve as effective sensors for detecting biological analytes due to their fluorescence properties.
Applications in Sensing
- Biomolecular Detection : Cyanines can detect changes in pH or the presence of specific ions or molecules, making them valuable in biochemical assays.
- Super-resolution Microscopy : Their unique photophysical characteristics allow for enhanced resolution imaging beyond the diffraction limit of light .
Case Studies
Several studies exemplify the versatility of this compound compounds across different applications:
Study on IC7-1 Derivatives
A series of NIR fluorescent cationic this compound dyes (IC7-1 derivatives) were synthesized and evaluated for their effectiveness in mitochondrial imaging and tumor visualization. The study demonstrated that varying alkyl chain lengths influenced the dyes' lipophilicity and biodistribution, enhancing their utility as imaging agents .
Photophysical Behavior Investigation
Research into the photophysical behavior of this compound dyes revealed that their triplet states play a crucial role in limiting photostability. Techniques were developed to mitigate photobleaching effects, thereby improving their performance in single-molecule spectroscopy .
Mechanism of Action
Cyanine dyes exert their effects through their ability to absorb and emit light at specific wavelengths. The molecular targets include nucleic acids and proteins, where the dyes bind and allow for visualization through fluorescence. The pathways involved include energy transfer processes and electron transfer mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbocyanine Dyes
Carbocyanines, a subclass of cyanines, feature a trimethine (─CH═CH─CH═) bridge. Unlike standard cyanines, substitutions on their terminal heterocycles significantly alter binding affinity and fluorescence. For instance, compound 11 (a trimethine carbothis compound) inhibits protein arginine methyltransferase 1 (PRMT1) with low micromolar potency, outperforming benzimidazole-containing analogs due to favorable electrostatic interactions .
Property | This compound (Cy3) | Carbothis compound (Compound 11) |
---|---|---|
Methine chain length | Trimethine | Trimethine |
Absorption maximum (nm) | 550 | 540–560 |
Quantum yield (Φ) | 0.15 | 0.20–0.25 |
Biological application | DNA labeling | PRMT1 inhibition |
Key structural feature | Flexible chain | Bulky terminal substitutions |
Table 1: Comparison of this compound and Carbothis compound Dyes
Hemithis compound Dyes
Hemicyanines possess a single terminal heterocycle and a non-conjugated substituent, reducing symmetry and altering charge distribution. Unlike cyanines, they exhibit pH-dependent fluorescence, enabling ratiometric sensing in live cells . For example, hemithis compound CRABPII-cyanine complexes show far-red emission (λem = 650 nm) with high quantum yield (Φ = 0.45), outperforming symmetrical cyanines in deep-tissue imaging .
J-Aggregates of this compound Dyes
This compound J-aggregates form via supramolecular stacking, resulting in redshifted absorption (Δλ ~ 100 nm) and enhanced photostability. Unlike monomeric cyanines, J-aggregates of C8S3 self-assemble into nanotubes with distinct optoelectronic properties, driven by hydrophobic and π-π interactions . Computational models (e.g., Martini coarse-grained simulations) reveal that terminal group hydrophobicity dictates aggregation kinetics, a property less pronounced in non-cyanines like porphyrins .
Photophysical and Biomedical Performance
Fluorescence Brightness and Stability
- Cy3B: A rigidified this compound derivative with 6× higher quantum yield (Φ = 0.55) than Cy3, attributed to reduced rotation-induced non-radiative decay .
- Constrained cyanines : Chemical restraint via cyclization (e.g., ZW800-Cl ) improves fluorescence recovery after oxidation (6× faster than unmodified dyes), critical for single-molecule localization microscopy .
Dye | λabs (nm) | λem (nm) | Φ | Photostability (t1/2, min) |
---|---|---|---|---|
This compound (Cy5) | 649 | 670 | 0.28 | 15 |
IR-783 (heptamethine) | 783 | 810 | 0.12 | 8 |
Cy3B | 558 | 572 | 0.55 | 45 |
Table 2: Photophysical comparison of cyanines and analogs
Biomolecular Interactions
- DNA/RNA binding: Quinoline-tethered cyanines (e.g., compound 2) exhibit stronger induced circular dichroism (ICD) signals than benzothiazole analogs, indicating uniform orientation along polynucleotide helices .
- Albumin complexes : Hydrophobic cyanines (e.g., IR-780 ) show 3× higher tumor uptake when bound to bovine serum albumin (BSA), leveraging albumin’s tumor-targeting properties .
Biological Activity
Cyanine dyes are a class of synthetic compounds that have garnered significant attention for their biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a detailed overview of the biological activity of this compound compounds, supported by data tables, case studies, and research findings.
Overview of this compound Dyes
Cyanines are characterized by their unique structure, which typically includes a polymethine chain connecting two heterocyclic moieties. This structure allows them to exhibit distinct optical properties and biological activities. The most commonly studied this compound dyes include monomethine, dimethine, and trimethine variants.
Antiproliferative Activity
This compound dyes have been extensively studied for their antiproliferative effects against various cancer cell lines. Research indicates that certain this compound compounds exhibit potent cytotoxicity towards human tumor cells while showing selectivity for cancerous over normal cells.
Key Findings:
- Cytotoxicity : A study reported IC50 values for selected this compound dyes against Caco-2 colorectal cancer cells at 0.67 µM, with a selectivity index (SI) of 20.9 compared to normal human dermal fibroblasts (NHDF) .
- Cell Cycle Arrest : Treatment with this compound dyes led to cell cycle arrest at the G0/G1 phase in Caco-2 cells, indicating their potential as selective anticancer agents .
- Morphological Changes : Morphological analysis revealed that treatment with this compound dyes resulted in notable changes in cell size and structure, further supporting their role in inducing apoptosis .
Antimicrobial Activity
This compound dyes have also shown promise in antimicrobial applications, particularly through photodynamic therapy (PDT). This method utilizes light-activated this compound compounds to eradicate bacterial pathogens.
Research Insights:
- Photodynamic Eradication : A study demonstrated that this compound dyes containing amide and triphenylphosphonium groups were effective against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria at low concentrations (0.05 µM) .
- Mechanism of Action : The interaction of this compound dyes with bacterial cell membranes plays a critical role in their biocidal activity, enhancing the efficacy of PDT .
Comparative Data Table
This compound Dye | IC50 (µM) | Selectivity Index (SI) | Target Cells | Activity Type |
---|---|---|---|---|
Dye 1 | 0.67 | 20.9 | Caco-2 (colorectal cancer) | Antiproliferative |
Dye 2 | 0.05 | N/A | S. aureus | Antimicrobial |
Dye 3 | 0.001 | N/A | Leukemia cell lines | Antiproliferative |
Case Studies
- This compound Dyes in Cancer Therapy : A specific monomethine this compound dye was identified as the most promising compound due to its balance between potency and selectivity for cancer cells over normal cells. Further studies are ongoing to evaluate its efficacy in vivo .
- Photodynamic Therapy Applications : Research on iodinated cyanines revealed that certain modifications can enhance their phototoxicity against bacterial strains while minimizing toxicity to human cells, highlighting their potential for clinical applications in infection control .
Q & A
Basic Research Questions
Q. How do solvent-induced polarity changes affect cyanine dye excited-state dynamics, and how can this be exploited in super-resolution microscopy?
- Methodological Answer : Perform femtosecond transient absorption spectroscopy to map solvation dynamics. Engineer dyes with environment-sensitive moieties (e.g., vinyl groups). Test in STORM/PALM imaging with tunable buffer conditions. Compare localization precision vs. commercial dyes .
Q. Data Contradiction Analysis Framework
- Step 1 : Replicate experiments using original protocols.
- Step 2 : Cross-validate with orthogonal methods (e.g., NMR for purity, HPLC for stability).
- Step 3 : Apply statistical tests (e.g., ANOVA for inter-lab variability).
- Step 4 : Publish negative results and method details to enhance reproducibility .
Properties
IUPAC Name |
(4E)-1-(3-methylbutyl)-4-[[1-(3-methylbutyl)quinolin-1-ium-4-yl]methylidene]quinoline;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N2.HI/c1-22(2)13-17-30-19-15-24(26-9-5-7-11-28(26)30)21-25-16-20-31(18-14-23(3)4)29-12-8-6-10-27(25)29;/h5-12,15-16,19-23H,13-14,17-18H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKMIGUHVLGJBR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=CC(=CC2=CC=[N+](C3=CC=CC=C23)CCC(C)C)C4=CC=CC=C41.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN1C=C/C(=C\C2=CC=[N+](C3=CC=CC=C23)CCC(C)C)/C4=CC=CC=C41.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
523-42-2 | |
Record name | Quinoline blue | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=523-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AI 3-19500 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-methylbutyl)-4-[[1-(3-methylbutyl)-4(1H)-quinolylidene]methyl]quinolinium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.588 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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